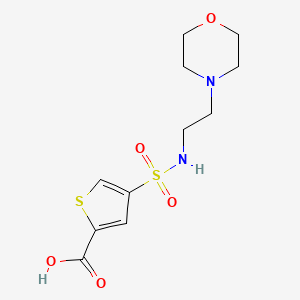
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid (Mocetinostat) is a small molecule inhibitor that targets the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Mocetinostat has shown promising results in preclinical studies as a potential anticancer agent, particularly in the treatment of hematological malignancies.
Mechanism of Action
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid exerts its antitumor effects through the inhibition of HDACs. By inhibiting HDAC activity, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid leads to the accumulation of acetylated histones, which results in chromatin relaxation and increased gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to inhibit metastasis, which is the spread of cancer cells to other parts of the body.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its specificity for HDACs. This specificity allows for targeted inhibition of HDAC activity, which can lead to fewer side effects compared to non-specific HDAC inhibitors. However, one limitation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the investigation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in clinical settings.
Synthesis Methods
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including the key thiophene-2-carboxylic acid intermediate, which is then functionalized with a morpholine and sulfonamide group. The final product is obtained through purification and isolation.
Scientific Research Applications
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also shown promise in the treatment of hematological malignancies, including lymphoma and leukemia.
properties
IUPAC Name |
4-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c14-11(15)10-7-9(8-19-10)20(16,17)12-1-2-13-3-5-18-6-4-13/h7-8,12H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXACJDJZMHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)



![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

